1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal and ammonia under controlled conditions.
Introduction of the sulfonyl group: The imidazole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the azetidine ring: This step involves the cyclization of an appropriate precursor, often using a strong base like sodium hydride.
Coupling with the pyridine ring: The final step involves coupling the azetidine derivative with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Industrial Applications: It is explored for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
- 1-(1-methyl-1H-imidazol-2-yl)sulfonyl-1H-benzotriazole
- 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
Uniqueness
1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the imidazole, sulfonyl, azetidine, and pyridine rings in a single molecule makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-17-6-5-16-14(17)22(20,21)12-9-18(10-12)13(19)7-11-3-2-4-15-8-11/h2-6,8,12H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKWYRALFACRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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